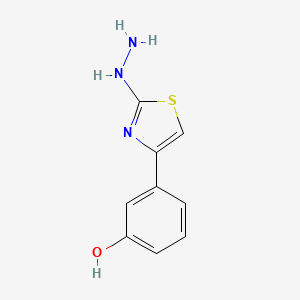
3-(2-Hydrazino-thiazol-4-yl)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydrazino-thiazol-4-yl)-phenol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiazole ring, which is known for its biological activity, makes this compound particularly noteworthy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydrazino-thiazol-4-yl)-phenol typically involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide. This reaction proceeds under neat conditions, resulting in the formation of the thiazole ring through a Hantzsch-Thiazole synthesis . The reaction conditions are generally mild, and the process is known for its high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign processes and minimizing waste, are likely to be applied in scaling up the synthesis for industrial purposes.
化学反应分析
Types of Reactions
3-(2-Hydrazino-thiazol-4-yl)-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenolic group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
3-(2-Hydrazino-thiazol-4-yl)-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-(2-Hydrazino-thiazol-4-yl)-phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The hydrazino group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(2-Hydrazino-thiazol-4-yl)-phenylamine
- 3-(2-Hydrazino-thiazol-4-yl)-chromen-2-one
Uniqueness
3-(2-Hydrazino-thiazol-4-yl)-phenol is unique due to the presence of both a phenolic group and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C9H9N3OS |
|---|---|
分子量 |
207.25 g/mol |
IUPAC 名称 |
3-(2-hydrazinyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C9H9N3OS/c10-12-9-11-8(5-14-9)6-2-1-3-7(13)4-6/h1-5,13H,10H2,(H,11,12) |
InChI 键 |
LCFVPCZLHWKGGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)C2=CSC(=N2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)
![8-Methoxy-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B11767582.png)

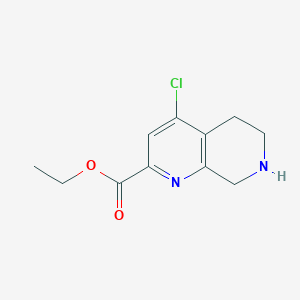
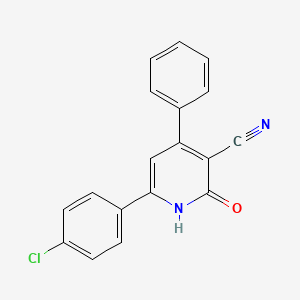
![tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B11767599.png)
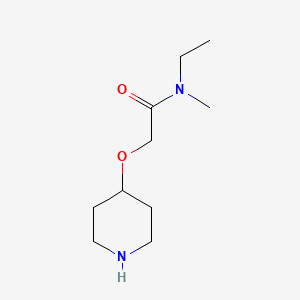
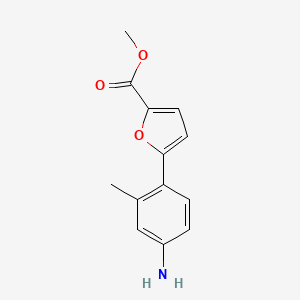
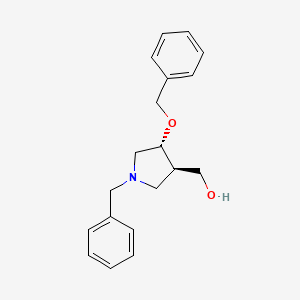
![2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11767618.png)
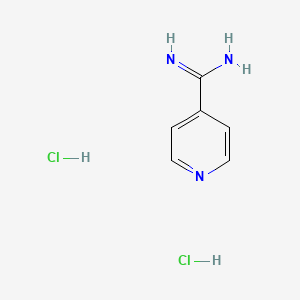
![Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate](/img/structure/B11767628.png)
![Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B11767632.png)
![6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11767636.png)
